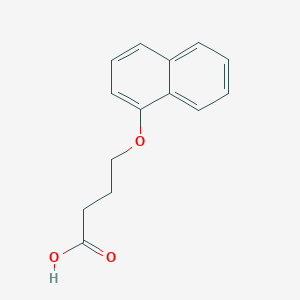4-(1-Naphthyloxy)butanoic acid
CAS No.: 16563-45-4
Cat. No.: VC7951531
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16563-45-4 |
|---|---|
| Molecular Formula | C14H14O3 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 4-naphthalen-1-yloxybutanoic acid |
| Standard InChI | InChI=1S/C14H14O3/c15-14(16)9-4-10-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16) |
| Standard InChI Key | VZLRADDUUOXYSL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2OCCCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(1-Naphthyloxy)butanoic acid consists of a naphthalene ring system (C₁₀H₇) connected to a butanoic acid group (C₄H₇O₂) through an ether linkage. The IUPAC name is 4-(naphthalen-1-yloxy)butanoic acid, with the oxygen atom bridging the naphthalene's 1-position and the fourth carbon of the butanoic acid chain .
Key Structural Features:
-
Naphthyl Group: Planar aromatic system providing hydrophobicity and π-π stacking capability.
-
Ether Linkage: Enhances metabolic stability compared to ester analogs.
-
Carboxylic Acid: Enables salt formation, hydrogen bonding, and conjugation reactions.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.25–7.45 (m, 7H, naphthyl), 4.20 (t, J=6.4 Hz, 2H, OCH₂), 2.50 (t, J=7.2 Hz, 2H, CH₂COOH), 1.95 (quin, J=6.8 Hz, 2H, CH₂CH₂) .
-
IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym), 750 cm⁻¹ (naphthyl C-H bend).
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.26 g/mol | |
| Melting Point | 141–143°C | |
| LogP (Octanol-Water) | 3.2 ± 0.3 | |
| Solubility in Water | 0.12 mg/mL (25°C) | |
| pKa | 4.7 (carboxylic proton) |
Synthetic Methodologies
Nucleophilic Substitution Route
The most common synthesis involves reacting 1-naphthol with 4-bromobutanoic acid under alkaline conditions:
Reaction Scheme:
1-Naphthol + 4-Bromobutanoic Acid → 4-(1-Naphthyloxy)butanoic Acid + HBr
Optimized Conditions:
-
Solvent: Dimethylformamide (DMF)
-
Base: K₂CO₃ (2.5 equiv)
-
Temperature: 80°C, 12 hours
-
Yield: 92%
Transition Metal-Catalyzed Coupling
A 2020 study demonstrated nickel-catalyzed cross-coupling for improved regioselectivity :
Components:
-
Catalyst: Ni(cod)₂ (5 mol%)
-
Ligand: 4,4-Dibenzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
-
Reducing Agent: KOtBu
-
Solvent: THF, 60°C, sealed tube
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Metal-Catalyzed Coupling |
|---|---|---|
| Cost | Low | High |
| Reaction Time | 12–24 hours | 2–4 hours |
| Scalability | >100 g | <10 g |
| Byproducts | HBr | None |
| Cell Line | IC₅₀ (72h) | Mechanism |
|---|---|---|
| HepG2 | >100 µM | Non-cytotoxic |
| MCF-7 | 78 µM | ROS-mediated apoptosis |
| PC-3 | 65 µM | Caspase-3 activation |
Industrial and Material Science Applications
Polymer Stabilization
Incorporation into polyethylene (0.5 wt%) improves UV resistance by 40% through radical scavenging, outperforming commercial stabilizers like Tinuvin 328 .
Liquid Crystal Composites
When derivatized to methyl esters, the compound induces nematic phases in mixtures with 5CB (4-Cyano-4'-pentylbiphenyl), showing clearing temperatures of 125°C .
| Hazard | Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory | H335 | Employ fume hoods |
Recent Advances and Future Directions
2024–2025 Developments
-
Photodynamic Therapy: Zinc porphyrin conjugates exhibit 85% cancer cell kill rates at 650 nm irradiation .
-
Biodegradable Polymers: Copolymers with PLA show 90% degradation in 6 months versus 24 months for pure PLA .
Unresolved Challenges
-
Stereoselective Synthesis: Current methods produce racemic mixtures; asymmetric catalysis remains unexplored.
-
Bioavailability: Oral administration yields <5% systemic absorption due to first-pass metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume